molecular formula C13H18N4O2S B2850433 8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303968-79-8

8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2850433
CAS No.: 303968-79-8
M. Wt: 294.37
InChI Key: JZIOEMOEPZBVEH-UHFFFAOYSA-N
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Description

8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine-2,6-dione core substituted at positions 3, 7, and 6. The molecule features:

  • 3-methyl group: Stabilizes the purine ring and influences electronic properties.
  • 7-butyl chain: Enhances lipophilicity and modulates steric interactions.

This compound belongs to a class of purine derivatives studied for their pharmacological activities, including receptor modulation (e.g., 5-HT6, D2) and enzyme inhibition (e.g., aldehyde dehydrogenase) .

Properties

IUPAC Name

7-butyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h5H,2,4,6-8H2,1,3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIOEMOEPZBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with butyl and prop-2-enylsulfanyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(allylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Substituent Effects

Compound Name 7-Position 8-Position 3-Position Key Properties/Applications References
Target Compound Butyl Allylthio Methyl Potential kinase/D2 receptor ligand
7-Benzyl-1,3-dimethyl-8-phenyl-purine-dione Benzyl Phenyl Methyl Synthetic intermediate; NMR data
8-Bromo-7-butyl-3-methyl-purine-dione Butyl Bromo Methyl Halogenated analogue; reactivity study
8-(Isopentylthio)-7-benzyl-purine-dione Benzyl Isopentylthio Methyl Enhanced lipophilicity
8-Ethylamino-7-isobutyl-purine-dione Isobutyl Ethylamino Methyl Modified solubility profile
7-(2-Chlorobenzyl)-8-allylthio-purine-dione 2-Chlorobenzyl Allylthio Methyl Steric hindrance effects

Key Observations :

  • 8-Position: Allylthio substituents (target compound) offer unique electronic and steric profiles compared to phenyl (aromatic), bromo (electrophilic), or amino groups (hydrogen-bonding) .

Pharmacological Activity Comparisons

Table 2: Receptor Affinity Data for Selected Analogues

Compound Core Substituents 5-HT6 Ki (nM) D2 Ki (nM) Notes References
3,7-Dimethyl-purine-dione (e.g., target compound) Variable 7/8 groups ~100–500 ~85–1000 Lower D2 affinity vs. 1,3-dimethyl
1,3-Dimethyl-purine-dione Variable 7/8 groups ~10–50 ~1–10 Higher D2/5-HT6 affinity
Compound 15 (3,7-dimethyl) 2,3-Dichlorophenylpiperazine N/A 1 Optimized D2 ligand

Key Findings :

  • The 3,7-dimethyl core (as in the target compound) exhibits significantly lower D2 receptor affinity (Ki = 85–1000 nM) compared to 1,3-dimethyl derivatives (Ki = 1–10 nM) .
  • The allylthio group at position 8 may enhance selectivity for non-dopaminergic targets (e.g., kinases or ALDH enzymes) due to reduced steric bulk compared to dichlorophenylpiperazine .

Key Insights :

  • The target compound’s allylthio group likely requires thiol-ene chemistry or nucleophilic substitution for synthesis, similar to methods used for 8-bromo or 8-phenyl analogues .
  • Butyl and allylthio substituents may reduce crystallinity compared to benzyl/phenyl analogues, complicating isolation .

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